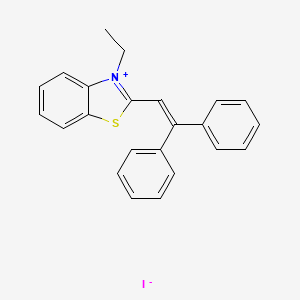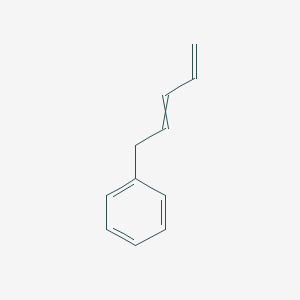
(Penta-2,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Penta-2,4-dien-1-yl)benzene typically involves the reaction of benzene with penta-2,4-diyne. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an electrophile to form the desired product. The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Penta-2,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(Penta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Penta-2,4-dien-1-yl)benzene involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s conjugated diene structure allows it to participate in electron transfer reactions, which can affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Similar structure but with an additional triple bond.
Cyclopenta-2,4-dien-1-one: Contains a cyclopentadienone ring instead of a benzene ring.
Uniqueness
(Penta-2,4-dien-1-yl)benzene is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91166-39-1 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
penta-2,4-dienylbenzene |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-7,9-10H,1,8H2 |
Clave InChI |
XIKDQDXWYVAHNF-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


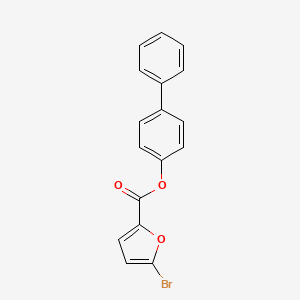
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
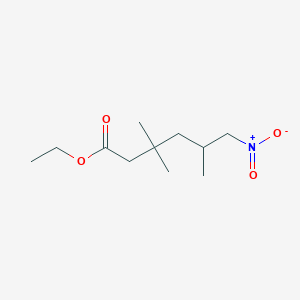
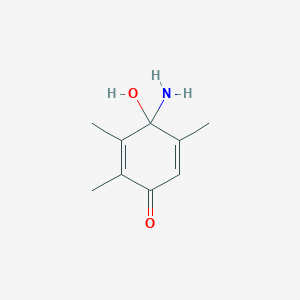
silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
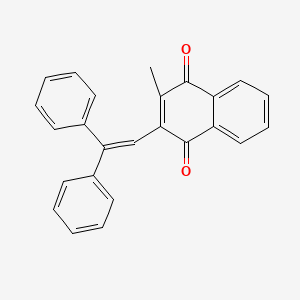
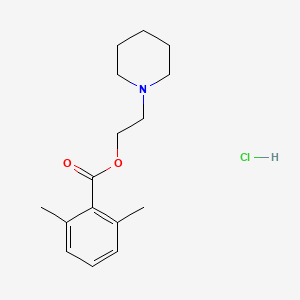
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)

